molecular formula C12H16O2 B13081835 trans-2-(2-Methoxyphenyl)cyclopentanol

trans-2-(2-Methoxyphenyl)cyclopentanol

Cat. No.: B13081835
M. Wt: 192.25 g/mol
InChI Key: VKPWQSCURHLAGT-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-(2-Methoxyphenyl)cyclopentanol: is an organic compound with the molecular formula C12H16O2 It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methoxyphenyl group in the trans configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Methoxyphenyl)cyclopentanol typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reaction:

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(2-Methoxyphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming hydrocarbons.

    Substitution: The compound can participate in substitution reactions where the methoxy or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted cyclopentanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-2-(2-Methoxyphenyl)cyclopentanol is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating the formation of desired products.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions between small molecules and biological macromolecules.

Medicine:

    Drug Development: this compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of trans-2-(2-Methoxyphenyl)cyclopentanol involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • trans-2-Methylcyclopentanol
  • trans-2-(2-Ethylphenyl)cyclopentanol
  • trans-2-(4-Dimethylaminophenyl)cyclopentanol

Uniqueness: trans-2-(2-Methoxyphenyl)cyclopentanol is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(1R,2S)-2-(2-methoxyphenyl)cyclopentan-1-ol

InChI

InChI=1S/C12H16O2/c1-14-12-8-3-2-5-10(12)9-6-4-7-11(9)13/h2-3,5,8-9,11,13H,4,6-7H2,1H3/t9-,11+/m0/s1

InChI Key

VKPWQSCURHLAGT-GXSJLCMTSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CCC[C@H]2O

Canonical SMILES

COC1=CC=CC=C1C2CCCC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.